molecular formula C25H25N3O3 B252808 N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3-methoxybenzamide

N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3-methoxybenzamide

Numéro de catalogue B252808
Poids moléculaire: 415.5 g/mol
Clé InChI: CQHPDBCFVZZVCX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3-methoxybenzamide, also known as BRL-15572, is a small molecule antagonist of the dopamine D3 receptor. It was first synthesized by scientists at the pharmaceutical company GlaxoSmithKline (GSK) in 2004. Since then, BRL-15572 has been the subject of numerous scientific studies investigating its potential as a therapeutic agent for various disorders.

Mécanisme D'action

N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3-methoxybenzamide acts as a competitive antagonist at the dopamine D3 receptor, binding to the receptor and preventing dopamine from binding. This results in a decrease in dopamine signaling in the brain, which is thought to underlie its therapeutic effects.
Biochemical and Physiological Effects
N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3-methoxybenzamide has been shown to have several biochemical and physiological effects. In animal studies, it has been shown to reduce drug-seeking behavior and prevent relapse in drug-addicted individuals. It has also been shown to improve cognitive function in animal models of schizophrenia. Additionally, N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3-methoxybenzamide has been shown to have neuroprotective effects in animal models of Parkinson's disease.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3-methoxybenzamide is its selectivity for the dopamine D3 receptor. This allows for more precise targeting of this receptor in animal studies and clinical trials. However, one limitation is its relatively low potency compared to other dopamine receptor antagonists. This may limit its effectiveness in certain applications.

Orientations Futures

There are several potential future directions for research on N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3-methoxybenzamide. One area of interest is its potential as a therapeutic agent for other disorders, such as depression and anxiety. Additionally, further studies are needed to determine the optimal dosing and administration of N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3-methoxybenzamide for various applications. Finally, the development of more potent and selective dopamine D3 receptor antagonists may lead to improved therapeutic options for drug addiction and other disorders.

Méthodes De Synthèse

The synthesis of N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3-methoxybenzamide involves several steps, starting from commercially available starting materials. The key step is the coupling of 4-benzoylpiperazine with 2-(3-methoxyphenyl)acetic acid, followed by a series of deprotection and purification steps. The final product is obtained as a white crystalline powder with a purity of over 99%.

Applications De Recherche Scientifique

N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3-methoxybenzamide has been studied extensively for its potential as a therapeutic agent for various disorders, including drug addiction, schizophrenia, and Parkinson's disease. It has been shown to selectively block the dopamine D3 receptor, which is involved in the reward pathway of the brain. By blocking this receptor, N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3-methoxybenzamide may reduce the reinforcing effects of drugs of abuse and prevent relapse in drug-addicted individuals.

Propriétés

Nom du produit

N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3-methoxybenzamide

Formule moléculaire

C25H25N3O3

Poids moléculaire

415.5 g/mol

Nom IUPAC

N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3-methoxybenzamide

InChI

InChI=1S/C25H25N3O3/c1-31-21-11-7-10-20(18-21)24(29)26-22-12-5-6-13-23(22)27-14-16-28(17-15-27)25(30)19-8-3-2-4-9-19/h2-13,18H,14-17H2,1H3,(H,26,29)

Clé InChI

CQHPDBCFVZZVCX-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C4=CC=CC=C4

SMILES canonique

COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C4=CC=CC=C4

Solubilité

15 [ug/mL]

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.